molecular formula C24H27N3O4S B11307609 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11307609
M. Wt: 453.6 g/mol
InChI Key: GPCCVPBSPCAOEI-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a thiophene ring, a benzodioxin moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the azepane ring, the thiophene ring, and the oxazole ring. The reaction conditions often require the use of polar solvents, acidic or basic conditions, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide include other molecules with azepane, thiophene, benzodioxin, and oxazole rings. Examples include:

  • Compounds with azepane rings used in medicinal chemistry.
  • Thiophene-containing molecules used in organic electronics.
  • Benzodioxin derivatives with potential therapeutic applications.
  • Oxazole-based compounds used in various chemical syntheses.

Uniqueness

The uniqueness of this compound lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and to explore new applications.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O4S/c28-24(25-16-19(23-6-5-13-32-23)27-9-3-1-2-4-10-27)18-15-21(31-26-18)17-7-8-20-22(14-17)30-12-11-29-20/h5-8,13-15,19H,1-4,9-12,16H2,(H,25,28)

InChI Key

GPCCVPBSPCAOEI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5

Origin of Product

United States

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